Recent Developments of Gramine: Chemistry and Biological Activity:
Recent research explores how gramine influences the microbial communities around plant roots (rhizosphere microbiota). Studies have shown that applying gramine to plants can alter the composition of these communities, potentially impacting plant growth and health [2]. This research delves into understanding how gramine affects the interactions between plants and microbes in the soil.
Applications of the indole-alkaloid gramine modulate the assembly of individual members of the barley rhizosphere microbiota:
Gramine, also known as donaxine, is a naturally occurring indole alkaloid primarily isolated from various plant species, including Arundo donax (giant reed), Acer saccharinum (silver maple), and members of the Hordeum and Phalaris genera. It is characterized by its chemical structure as an aminoalkylindole, specifically featuring a dimethylaminomethyl substituent at position 3 of the indole ring. Gramine serves a defensive role in plants, exhibiting toxicity to numerous herbivores and pathogens, which contributes to its ecological significance as a natural insecticide .
These reactions highlight gramine's versatility in synthetic organic chemistry.
Gramine exhibits a broad spectrum of biological activities, making it a compound of interest in pharmacology:
Gramine can be synthesized through several methods:
These methods provide efficient pathways for producing gramine and its derivatives for research and application purposes .
Gramine has several applications across various fields:
Research on gramine's interactions reveals significant insights into its biological mechanisms:
These interactions underscore the compound's potential therapeutic relevance.
Gramine shares structural similarities with several other indole alkaloids. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Serotonin | Indole Alkaloid | Neurotransmitter involved in mood regulation |
Tryptophan | Amino Acid/Indole | Precursor to serotonin; essential amino acid |
Indole-3-acetic Acid | Plant Hormone | Regulates plant growth processes |
Melatonin | Indole Alkaloid | Regulates sleep-wake cycles |
Gramine is unique due to its specific aminoalkyl substitution that confers distinct biological activities not seen in these other compounds. Its dual role as both a plant defense mechanism and a potential therapeutic agent sets it apart from other indole derivatives.
Gramine is formally named 1-(1H-indol-3-yl)-N,N-dimethylmethanamine, with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.25 g/mol. Its CAS registry number is 87-52-5, and it is also recognized by synonyms such as donaxine, 3-dimethylaminomethylindole, and indol-3-ylmethyldimethylamine.
Property | Value | Source |
---|---|---|
IUPAC Name | 1-(1H-indol-3-yl)-N,N-dimethylmethanamine | |
Molecular Formula | C₁₁H₁₄N₂ | |
Molecular Weight | 174.25 g/mol | |
CAS Registry Number | 87-52-5 |
Gramine’s structure has been resolved in complexes with phospholipase A2 (PLA2), revealing critical interactions. In PDB entry 2QHW, a gramine derivative binds to PLA2’s active site, forming hydrogen bonds with residues such as Leu2, Phe5, and Asp49. The crystal structure shows:
In another study (PDB 4QGD), gramine derivatives bind to PLA2 with dissociation constants (Kd) as low as 2.1×10⁻⁹ M, highlighting strong affinity.
The ¹H NMR spectrum (600 MHz, CD₃OD) shows:
Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Indole aromatic protons | 6.6–7.3 | Multiplet | 4H |
N,N-Dimethylamino group | 2.2–2.3 | Singlet | 6H |
Methanamine CH₂ group | 3.5–3.7 | Quartet | 2H |
Methanol solvent | 3.3 | Singlet | – |
Key assignments derive from the indole ring protons and the dimethylamino group’s singlet.
FT-IR analysis of gramine-loaded nanoparticles confirms:
Wavenumber (cm⁻¹) | Assignment | Source |
---|---|---|
3232 | N–H stretching (indole) | |
2946 | C–H (sp³) in –CH₃ groups | |
572 | Fe–O (nanoparticle coating) |
The LC-ESI-ITFT MS2 spectrum (m/z 175.123 [M+H]⁺) fragments into:
m/z | Fragment | Relative Intensity (%) |
---|---|---|
175.123 | [M+H]⁺ (intact ion) | 100 |
130.065 | Loss of dimethylaminomethyl group | 100 |
77.039 | Indole ring fragmentation | 32.90 |
This pattern confirms the molecular ion and structural integrity.
Gramine exhibits varying solubility:
Solvent | Solubility | Source |
---|---|---|
1,4-Dioxane | Very high | |
n-Butanol | High | |
Water | Practically insoluble | |
Ethanol | Moderate |
High-Performance Liquid Chromatography represents the cornerstone analytical technique for gramine quantification, offering exceptional selectivity and precision for this indole alkaloid [1] [2]. The optimization of High-Performance Liquid Chromatography parameters demands systematic evaluation of chromatographic conditions to achieve optimal separation and quantification performance.
The selection of appropriate stationary phase constitutes a critical factor in gramine analysis. Reversed-phase octadecylsilane columns (250 × 4.6 millimeters, 5 micrometers particle size) demonstrate superior retention characteristics for gramine, providing adequate capacity factors while maintaining acceptable analysis times [3] [4]. Alternative configurations utilizing shorter columns (150 × 4.6 millimeters, 3 micrometers) offer reduced analysis times while preserving chromatographic resolution [5]. The octadecylsilane stationary phase exhibits optimal hydrophobic interactions with the indole ring system of gramine, facilitating consistent retention behavior across diverse sample matrices.
Mobile phase composition critically influences gramine elution behavior and peak symmetry. Optimal mobile phase systems typically employ binary gradient compositions comprising aqueous buffer and organic modifier. Potassium dihydrogen phosphate buffer (0.025 molar, pH 7.15) combined with acetonitrile in ratios of 60:40 (volume/volume) provides excellent peak shape and baseline resolution [6] [3]. Alternative buffer systems utilizing ammonium formate (10 millimolar) demonstrate comparable performance while offering enhanced mass spectrometry compatibility [4].
The pH adjustment of the aqueous phase significantly affects gramine ionization and retention. Optimal pH ranges between 7.0 and 7.15 maintain gramine in its neutral form, minimizing peak tailing and ensuring reproducible retention times [6]. Lower pH conditions (3.0-4.0) may be employed for specific analytical requirements, though potential peak broadening should be carefully evaluated [4].
Flow rate optimization balances analysis time with chromatographic resolution. Flow rates ranging from 0.25 to 1.0 milliliters per minute provide acceptable peak shapes while maintaining reasonable analysis times [3] [4] [5]. Column temperature control at 25-37 degrees Celsius enhances peak symmetry and improves method reproducibility [4] [7]. Detection wavelength selection at 254-280 nanometers corresponds to the indole chromophore absorption maximum, ensuring optimal sensitivity [3] [2].
Injection volume optimization depends on sample concentration and detection sensitivity requirements. Volumes of 10-20 microliters typically provide adequate sensitivity while avoiding column overloading [3] [4]. Larger injection volumes (up to 50 microliters) may be employed for trace analysis applications with appropriate dilution factor adjustments.
Mass spectrometry coupled with liquid chromatography provides unparalleled specificity and sensitivity for gramine quantification [8] [9]. The implementation of tandem mass spectrometry protocols enables definitive structural confirmation through characteristic fragmentation patterns.
Electrospray ionization operates as the preferred ionization technique for gramine analysis, generating protonated molecular ions [M+H]⁺ at mass-to-charge ratio 175.1 [10]. Optimal ionization conditions require capillary voltages between 0.3 and 4.0 kilovolts, with gas temperatures maintained at 300-350 degrees Celsius [11] [12]. Nebulizer pressures of 35-50 pounds per square inch ensure efficient droplet formation and ion transfer [12].
Atmospheric pressure chemical ionization represents an alternative ionization approach, particularly suitable for thermally stable gramine derivatives. Atmospheric pressure chemical ionization conditions utilize higher capillary voltages (2.0-5.0 kilovolts) and elevated gas temperatures (350-400 degrees Celsius) to achieve comparable sensitivity [13].
Gramine exhibits characteristic fragmentation patterns under collision-induced dissociation conditions. The protonated molecular ion (mass-to-charge ratio 175.1) undergoes primary fragmentation through loss of the dimethylamino group, producing the prominent product ion at mass-to-charge ratio 158.1 [10]. Secondary fragmentation generates additional diagnostic ions at mass-to-charge ratios 130.1 and 77.0, corresponding to indole ring system rearrangements [14].
Collision energy optimization between 10-40 electron volts provides optimal fragmentation efficiency while maintaining precursor ion stability [11] [15]. Multiple reaction monitoring protocols utilize these characteristic transitions for quantitative analysis, achieving detection limits of 0.1-1.0 nanograms per milliliter [16].
Mass spectrometric methods require comprehensive validation following International Council for Harmonisation guidelines. Linearity ranges typically span 0.05-200 micrograms per milliliter with correlation coefficients exceeding 0.999 [17] [18]. Limits of detection range from 10-50 nanograms per milliliter, while limits of quantification extend to 30-150 nanograms per milliliter [17].
Precision studies demonstrate relative standard deviations below 2.0 percent for intra-day and inter-day measurements [17] [18]. Accuracy assessments yield recovery values between 97-103 percent across the analytical range [19]. Matrix effects evaluation ensures consistent performance across diverse biological matrices [20].
Extraction methodology profoundly influences gramine recovery from plant tissues, with efficiency variations significantly impacting analytical results [21] [22]. Comprehensive evaluation of extraction parameters enables optimization of recovery while minimizing degradation and interference.
Traditional maceration employs prolonged contact between plant material and solvent systems. Methanol extraction achieves efficiencies of 85-95 percent over 2-24 hour extraction periods at ambient to moderate temperatures (room temperature to 60 degrees Celsius) [23] [24]. Ethanol extraction, utilizing generally recognized as safe solvents, demonstrates 75-85 percent efficiency with comparable extraction timeframes [23].
Soxhlet extraction provides complete extraction through continuous solvent cycling, achieving 82-92 percent efficiency over 6-24 hour periods [22]. The method ensures exhaustive extraction but requires extended processing times and elevated temperatures that may compromise thermolabile compounds.
Ultrasonic-assisted extraction represents a significant advancement in extraction efficiency, achieving 90-98 percent recovery within 15-60 minutes [25] [23]. The cavitation effects generated by ultrasonic energy facilitate cell wall disruption and enhanced mass transfer. Optimal conditions typically employ frequencies of 40-80 kilohertz with power densities of 0.1-1.0 watts per milliliter [24].
Microwave-assisted extraction demonstrates exceptional efficiency (88-96 percent) with dramatically reduced extraction times (2-10 minutes) [23] [24]. The dielectric heating mechanism selectively heats polar solvents and plant moisture, creating internal pressure that facilitates cell wall rupture. Temperature control between 40-100 degrees Celsius prevents thermal degradation while maximizing extraction efficiency.
Solvent polarity significantly influences gramine extraction efficiency. Methanol demonstrates superior performance due to its intermediate polarity, effectively solubilizing gramine while penetrating plant cell walls [22]. Acetonitrile extraction achieves 80-90 percent efficiency with enhanced selectivity and reduced extraction times (1-6 hours) [23].
Water extraction, while environmentally benign, demonstrates lower efficiency (60-70 percent) due to limited solubility of the lipophilic indole alkaloid [23]. However, water extraction may be enhanced through pH adjustment or addition of co-solvents to improve gramine solubility [26].
Supercritical fluid extraction utilizing carbon dioxide with polar modifiers achieves 70-80 percent efficiency while providing clean extracts with minimal post-extraction purification requirements [22]. The technique offers excellent selectivity but requires specialized equipment and optimization of pressure and temperature conditions.
Metabolomic approaches provide comprehensive characterization of gramine within the broader context of plant secondary metabolite networks [27] [28]. These methodologies enable understanding of gramine biosynthesis, regulation, and ecological functions through systems-level analysis.
Untargeted metabolomics employs high-resolution mass spectrometry to capture comprehensive metabolite profiles without prior knowledge of specific compounds [29] [30]. Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry enables detection of hundreds to thousands of metabolites simultaneously [28].
Data acquisition strategies utilize full-scan mass spectrometry with mass resolution exceeding 50,000 at mass-to-charge ratio 200, providing accurate mass measurements within 2 parts per million mass accuracy [30]. Fragmentation experiments through higher-energy collisional dissociation generate structural information for compound identification [31].
Targeted metabolomics focuses on predetermined metabolite sets, including gramine and related indole alkaloids [28] [32]. Multiple reaction monitoring protocols enable precise quantification of target compounds with enhanced sensitivity and selectivity compared to untargeted approaches [9].
Method development requires optimization of chromatographic separation to resolve structurally similar alkaloids. Gramine co-elutes with related compounds such as tryptamine and serotonin under certain conditions, necessitating careful method optimization [33]. Isotope-labeled internal standards improve quantification accuracy and compensate for matrix effects [20].
Metabolomic data processing involves peak detection, alignment, and statistical analysis to identify significantly different metabolites [32]. Software platforms such as MetaboAnalyst and XCMS facilitate data preprocessing and multivariate statistical analysis [30].
Pathway mapping correlates gramine levels with precursor amino acids and downstream metabolites [34]. Tryptophan serves as the primary biosynthetic precursor, with cytochrome P450 enzymes catalyzing side-chain modifications [34]. Integration with transcriptomic data reveals regulatory mechanisms controlling gramine biosynthesis under stress conditions [27].
Gramine distribution varies significantly among plant tissues, with highest concentrations typically observed in young leaves and shoots [32] [33]. Root tissues generally contain lower gramine levels, reflecting tissue-specific biosynthetic capacity and transport mechanisms [32].
Spatial metabolomics techniques, including matrix-assisted laser desorption/ionization mass spectrometry imaging, enable visualization of gramine distribution at cellular resolution [30]. These approaches reveal heterogeneous distribution patterns that correlate with defensive functions and developmental stages.
Environmental stress conditions significantly influence gramine accumulation patterns. Drought stress, pathogen challenge, and mechanical damage trigger rapid gramine accumulation through transcriptional activation of biosynthetic genes [35] [27]. Understanding these response patterns enables optimization of extraction timing for maximum gramine recovery.
Corrosive